molecular formula C21H25N3O2S2 B4539398 4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B4539398
M. Wt: 415.6 g/mol
InChI Key: KDYCCSYSMULOTL-UHFFFAOYSA-N
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Description

The chemical compound "4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol" belongs to a class of compounds that exhibit a wide range of properties and activities due to their structural complexity. These compounds are characterized by the presence of a 1,2,4-triazole ring, a common motif in many pharmaceuticals and materials due to its versatility and biological relevance.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions that include treatments with different aldehydes, halides, or acyl chlorides, leading to a variety of functional groups attached to the triazole ring. For example, a related compound was synthesized by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with dimethoxybenzaldehyde, crystallizing as a monohydrate in the triclinic system (Xu et al., 2006).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using X-ray crystallography, revealing details such as dihedral angles between rings and stabilization by hydrogen bonding. The study by Xu et al. (2006) found that the dihedral angles made by the thione-substituted triazole ring with other molecular components are indicative of the compound's 3D conformation, which is critical for its interactions and functions.

Chemical Reactions and Properties

Triazole compounds can undergo various chemical reactions, including alkylation, acylation, and aminomethylation, leading to a wide array of derivatives with diverse properties. These reactions are often influenced by the nature of substituents on the triazole ring and the surrounding chemical environment. The anti-inflammatory activity of certain triazole derivatives has been demonstrated, highlighting the chemical reactivity's role in modulating biological properties (L. Labanauskas et al., 2001).

properties

IUPAC Name

4-[2-(2,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-15-4-6-16(7-5-15)13-28-14-20-22-23-21(27)24(20)11-10-17-8-9-18(25-2)12-19(17)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYCCSYSMULOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC2=NNC(=S)N2CCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

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